H-Pro-his-pro-phe-his-phe-phe-val-tyr-lys-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

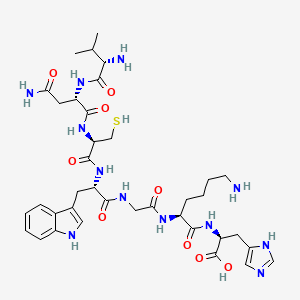

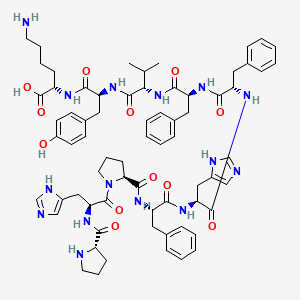

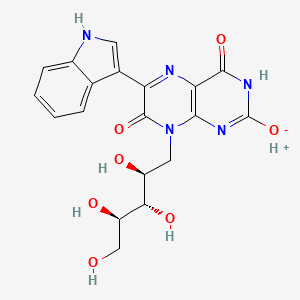

PHPFHFFVYK is a peptide inhibitor known for its role in scientific research, particularly in the field of biochemistry. The compound has a molecular formula of C69H87N15O12 and a molecular weight of 1318.52 g/mol . It is composed of a sequence of amino acids: Proline-Histidine-Proline-Phenylalanine-Histidine-Phenylalanine-Phenylalanine-Valine-Tyrosine-Lysine .

Métodos De Preparación

The synthesis of PHPFHFFVYK involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and purification using techniques like HPLC.

Análisis De Reacciones Químicas

PHPFHFFVYK undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Nucleophilic substitution reactions can occur at specific amino acid residues, depending on the reagents used.

Aplicaciones Científicas De Investigación

PHPFHFFVYK has a wide range of applications in scientific research:

Mecanismo De Acción

PHPFHFFVYK functions as a peptide inhibitor by binding to specific enzyme active sites, thereby blocking substrate access and inhibiting enzyme activity. The molecular targets include enzymes involved in critical biological pathways, such as renin, which plays a role in blood pressure regulation . The inhibition mechanism involves the formation of stable complexes between the peptide and the enzyme, preventing the enzyme from catalyzing its reaction .

Comparación Con Compuestos Similares

PHPFHFFVYK is unique due to its specific amino acid sequence, which imparts distinct inhibitory properties. Similar compounds include:

Angiotensinogen analogs: These peptides share structural similarities and are involved in regulating blood pressure.

Other peptide inhibitors: Compounds like ACE inhibitors, which also target enzymes in the renin-angiotensin system.

PHPFHFFVYK stands out due to its specific sequence and the resulting biological activity, making it a valuable tool in both research and potential therapeutic applications.

Propiedades

Fórmula molecular |

C69H87N15O12 |

|---|---|

Peso molecular |

1318.5 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |

Clave InChI |

AIRMFERKNRDUKD-PVGXKDMPSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCCN8 |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)